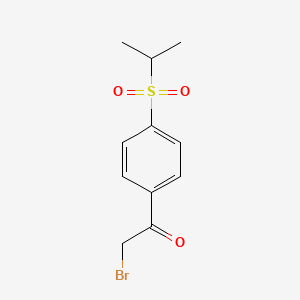

2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-1-(4-propan-2-ylsulfonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3S/c1-8(2)16(14,15)10-5-3-9(4-6-10)11(13)7-12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVMDLVFQILJSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743232 | |

| Record name | 2-Bromo-1-[4-(propane-2-sulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100126-06-5 | |

| Record name | 2-Bromo-1-[4-(propane-2-sulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone CAS 100126-06-5

An In-depth Technical Guide to 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone (CAS 100126-06-5)

Prepared by: A Senior Application Scientist

Introduction: A Strategic Synthetic Intermediate

This compound is a specialized organic compound that serves as a highly valuable intermediate in the landscape of pharmaceutical and fine chemical synthesis. Its molecular architecture is distinguished by three key features: an aromatic phenyl ring, a reactive α-bromo ketone functional group, and an isopropylsulfonyl moiety. This unique combination makes it a strategic building block for introducing the 4-(isopropylsulfonyl)phenyl ethanone scaffold into more complex molecular targets.

The presence of the bromine atom at the alpha position to the carbonyl group renders this carbon highly electrophilic, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds. The isopropylsulfonyl group, an electron-withdrawing substituent, influences the reactivity of the aromatic ring and provides a potential point for metabolic stability or specific interactions in a final drug molecule. This guide provides an in-depth examination of its synthesis, characterization, applications, and handling, tailored for researchers and professionals in drug development. Such intermediates are pivotal in the multi-step synthesis of various active pharmaceutical ingredients (APIs)[1][2].

Physicochemical & Structural Data

A clear understanding of a compound's fundamental properties is the starting point for any laboratory application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 100126-06-5 | [3][4] |

| Molecular Formula | C₁₁H₁₃BrO₃S | [3][4] |

| Molecular Weight | 305.19 g/mol | [3][4] |

| IUPAC Name | 2-bromo-1-(4-propan-2-ylsulfonylphenyl)ethanone | [4] |

| SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr | [3] |

| Storage Conditions | 2-8°C Refrigerator | [4] |

Rational Synthesis Pathway

The synthesis of this compound is most logically achieved via a two-step sequence. This approach ensures high regioselectivity and yield by first constructing the core ketone structure and then introducing the alpha-halogen.

-

Step 1: Friedel-Crafts Acylation to form the precursor, 1-(4-(isopropylsulfonyl)phenyl)ethanone.

-

Step 2: Acid-Catalyzed α-Bromination of the precursor ketone to yield the final product.

This strategic sequence is critical. Attempting to brominate an acetyl group on a simpler benzene ring first and then adding the isopropylsulfonyl group would be synthetically challenging and lead to a mixture of products. The chosen path provides precise control over the final molecular structure.

Protocol 1: Synthesis of 1-(4-(isopropylsulfonyl)phenyl)ethanone

This procedure is an adaptation of the classical Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds on aromatic rings.[5][6]

-

Mechanistic Rationale : The reaction proceeds via an electrophilic aromatic substitution. Aluminum chloride (AlCl₃), a potent Lewis acid, coordinates with the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). The electron-rich aromatic ring of isopropylsulfonylbenzene then attacks this electrophile. Although the sulfonyl group is deactivating, the acylation occurs preferentially at the para position due to the steric hindrance at the ortho positions.

-

Step-by-Step Methodology :

-

Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and a dry, non-polar solvent like dichloromethane (DCM).

-

Reagent Addition : Cool the suspension to 0°C in an ice bath. Add isopropylsulfonylbenzene (1.0 equivalent) to the flask.

-

Acylation : Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step quenches the reaction and hydrolyzes the aluminum complexes.

-

Extraction : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.

-

Purification : Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone precursor, which can be purified further by recrystallization or column chromatography.

-

Protocol 2: α-Bromination of 1-(4-(isopropylsulfonyl)phenyl)ethanone

This reaction is a classic example of the acid-catalyzed α-halogenation of a ketone.[7][8]

-

Mechanistic Rationale : The reaction is catalyzed by acid (in this case, acetic acid can serve as both solvent and catalyst, or a stronger acid like HBr can be added).[7] The carbonyl oxygen is first protonated, which increases the acidity of the α-hydrogens. A base (like the solvent or bromide ion) removes an α-proton to form a nucleophilic enol intermediate.[9] This enol then attacks elemental bromine (Br₂), an excellent electrophile, to form the α-bromo ketone and regenerate the acid catalyst.[7][9] This mechanism ensures selective monobromination at the α-position, as the electron-withdrawing bromine atom deactivates the product towards further enolization.[10]

-

Step-by-Step Methodology :

-

Setup : Dissolve the 1-(4-(isopropylsulfonyl)phenyl)ethanone precursor (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination : Add a solution of bromine (1.05 equivalents) in acetic acid dropwise to the ketone solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. A slight excess is used to ensure full conversion, but significant excess should be avoided to minimize side reactions.[10]

-

Reaction : Stir the mixture at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up : Pour the reaction mixture into a large volume of cold water. The product, being organic, will often precipitate as a solid.

-

Isolation : Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid and any remaining bromine.

-

Purification : The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Analytical Characterization & Quality Control

Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound. A typical workflow involves a combination of spectroscopic and chromatographic techniques.

Protocol 3: Purity Determination by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable for this compound.[11][12]

-

Rationale : This method separates compounds based on their hydrophobicity. The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture. Impurities, such as unreacted starting material or over-brominated byproducts, will have different retention times than the desired product.

-

Step-by-Step Methodology :

-

System : An HPLC system equipped with a PDA or UV detector.

-

Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile (ACN) and water.[11] For Mass-Spec compatibility, formic acid (0.1%) can be used as a modifier instead of phosphoric acid.[12] A typical starting point could be 60:40 ACN:Water.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm.

-

Sample Preparation : Prepare a dilute solution of the sample in the mobile phase or ACN (e.g., 0.1 mg/mL).

-

Analysis : Inject the sample and record the chromatogram. Purity is calculated based on the relative peak area of the main product peak.

-

Expected Spectroscopic Signatures

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals: a doublet and a septet in the aliphatic region for the isopropyl group, a singlet around 4.5-5.0 ppm for the -CH₂Br methylene protons, and a set of doublets in the aromatic region (7.5-8.2 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR : Key signals would include the carbonyl carbon (~190 ppm), the methylene carbon attached to bromine (~30-35 ppm), and distinct aromatic and isopropyl carbons.[13]

-

FT-IR : The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching absorption around 1680-1700 cm⁻¹ and two strong absorptions for the sulfonyl (S=O) group, typically around 1320 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).[13]

-

Mass Spectrometry : The mass spectrum will show a characteristic molecular ion peak cluster. Due to the presence of bromine, there will be two peaks of nearly equal intensity: [M]⁺ and [M+2]⁺, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as an electrophilic building block.[13] It allows for the facile introduction of the 1-(4-(isopropylsulfonyl)phenyl)ethan-1-one moiety into a lead molecule.

-

Synthesis of Heterocycles : It can react with various dinucleophiles (e.g., thioureas, amidines) to construct substituted thiazoles, imidazoles, and other heterocyclic systems that are common scaffolds in medicinal chemistry.

-

Alkylation of Nucleophiles : It is an effective alkylating agent for a wide range of nucleophiles, including amines, phenols, and thiols, to create more complex structures with potential biological activity. For example, similar α-bromo ketones are used to synthesize adrenaline-type drugs and other pharmaceutical agents.[14]

-

Intermediate for API Synthesis : The compound serves as a key fragment in the convergent synthesis of larger, more complex APIs, where its reactive handle allows for late-stage modification and diversification of drug candidates.[1] Its structural motifs are found in compounds investigated for various therapeutic areas, including oncology and antimicrobial research.[15][16]

Safety, Handling, and Storage

As a reactive α-haloketone, this compound requires careful handling to ensure laboratory safety.

-

Hazards : α-Bromo ketones are potent lachrymators (tear-inducing) and are corrosive, causing severe skin burns and eye damage.[17] Inhalation of dust or fumes can cause respiratory irritation.

-

Personal Protective Equipment (PPE) : Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a full-face shield.[18]

-

Handling : Avoid contact with skin, eyes, and clothing.[18] Minimize dust generation. Use caution when opening the container. In case of a spill, use an inert absorbent material and dispose of it as hazardous waste according to local regulations.

-

Storage : Store the compound in a tightly sealed container in a refrigerator (2-8°C) to prevent degradation.[4]

References

-

Chem-Impex International. (n.d.). 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 2-Bromo-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 100126-06-5 | this compound. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Chemical Name : this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9) in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. PMC. Retrieved from [Link]

-

OChem Channel. (2019). mechanism of alpha-halogenation of ketones [Video]. YouTube. Retrieved from [Link]

-

LANXESS. (2018). Bromine Safety Handling Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. Retrieved from [Link]

-

NIST. (n.d.). IR Spectrum for Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]

-

University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

-

SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-chlorophenyl)-. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. arctomsci.com [arctomsci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]

- 13. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone | 37904-72-6 | Benchchem [benchchem.com]

- 14. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. mdpi.com [mdpi.com]

- 17. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. aksci.com [aksci.com]

An In-Depth Technical Guide to 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Halo Ketones in Medicinal Chemistry

α-Halo ketones, particularly α-bromo ketones, are a cornerstone of synthetic organic chemistry, serving as highly versatile intermediates in the construction of complex molecular architectures. Their strategic importance is amplified in the realm of drug discovery and development, where the introduction of a reactive handle adjacent to a carbonyl group opens up a plethora of possibilities for molecular elaboration. The compound 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone is a prime exemplar of this class of reagents, combining the reactivity of an α-bromo ketone with the desirable physicochemical and metabolic properties often imparted by an isopropylsulfonyl moiety. This guide provides a comprehensive technical overview of this valuable synthetic building block, from its fundamental properties and synthesis to its potential applications in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 305.19 g/mol | [1] |

| Molecular Formula | C₁₁H₁₃BrO₃S | [1] |

| CAS Number | 100126-06-5 | [1] |

| Appearance | Expected to be an off-white to yellow crystalline powder | General observation for this class of compounds |

| Storage | 2-8°C in a refrigerator | [1] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the α-bromination of the corresponding acetophenone precursor, 1-(4-(isopropylsulfonyl)phenyl)ethanone. This reaction is a classic example of the acid-catalyzed halogenation of a ketone.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The acid-catalyzed α-bromination of ketones proceeds via an enol intermediate, a process that is well-documented in organic chemistry literature. The mechanism can be broken down into three key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or H₂SO₄). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.

-

Enol Formation (Rate-Determining Step): A base (which can be the solvent or the conjugate base of the acid catalyst) abstracts an α-proton, leading to the formation of an enol intermediate. The formation of the enol is the rate-determining step of the reaction.

-

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂). This results in the formation of the α-brominated ketone and the regeneration of the acid catalyst.

Sources

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone

This guide provides a comprehensive overview of the key physical properties of the research chemical 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and physicochemical characteristics of this compound, supported by detailed experimental protocols and the underlying scientific principles.

Introduction and Compound Profile

This compound, with CAS Number 100126-06-5, is a halogenated ketone derivative featuring an isopropylsulfonyl moiety.[1] Such structures are of significant interest in medicinal chemistry and organic synthesis, often serving as versatile intermediates for the construction of more complex molecular architectures. The presence of a reactive α-bromoketone group alongside a sulfonyl group provides multiple reaction sites, making it a valuable building block for creating diverse compound libraries.

Understanding the physical properties of this compound is a critical first step in its application, influencing everything from reaction setup and purification to formulation and storage. This guide provides a detailed examination of these properties.

| Identifier | Value |

| Chemical Name | This compound[1] |

| CAS Number | 100126-06-5[1] |

| Molecular Formula | C₁₁H₁₃BrO₃S[1] |

| Molecular Weight | 305.19 g/mol [1] |

| Canonical SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |

Physicochemical Properties

Precise experimental data for this compound is not widely published. However, we can infer likely properties based on its structure and data from closely related analogs.

Appearance and Physical State

Based on analogous compounds such as 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone, which is a white to light yellow crystalline powder[2], it is highly probable that this compound also exists as a crystalline solid at standard temperature and pressure.

Melting Point

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity. The closely related analog, 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone, has a reported melting point of 123-131 °C[2]. The slightly larger isopropyl group in the target compound may influence crystal packing and lead to a different, though likely comparable, melting point.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline organic solid using a digital melting point apparatus.

Principle: The sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed. This method is reliable and requires only a small amount of sample.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and free of solvent.

-

Crush a small amount of the crystalline solid into a fine powder on a watch glass.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a ramp rate. For an unknown compound, a rapid initial scan (10-20 °C/min) can be used to find an approximate melting point.

-

-

Measurement:

-

For an accurate measurement, repeat the process with a fresh sample, setting the ramp rate to a slower 1-2 °C/min, starting from a temperature approximately 20 °C below the approximate melting point found earlier.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.

-

Self-Validation: The sharpness of the melting range serves as an internal control. A broad range (>2 °C) may indicate impurities. The protocol can be validated by measuring the melting point of a certified reference standard.

Caption: Workflow for Melting Point Determination.

Solubility

The solubility profile is critical for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques like NMR. The molecule contains both a polar sulfonyl group and a less polar aromatic ring, suggesting moderate solubility in a range of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar (e.g., Hexanes) | Low | The polar sulfonyl and ketone groups will limit solubility. |

| Moderately Polar (e.g., Dichloromethane, Ethyl Acetate) | Moderate to Good | Good balance for solvating both polar and non-polar regions. |

| Polar Aprotic (e.g., Acetone, DMSO, DMF) | Good to High | Strong dipole moments can effectively solvate the polar functional groups. |

| Polar Protic (e.g., Ethanol, Water) | Low | The large non-polar surface area will likely lead to low solubility in water. Solubility in ethanol may be moderate. |

Experimental Protocol: Qualitative Solubility Assessment

Principle: This protocol determines the solubility of a compound in various solvents at a defined concentration, typically at room temperature.

Step-by-Step Methodology:

-

Preparation:

-

Weigh approximately 10 mg of the compound into several labeled vials.

-

-

Solvent Addition:

-

To the first vial, add the chosen solvent (e.g., Dichloromethane) dropwise, swirling after each addition.

-

Start by adding 0.1 mL of solvent.

-

-

Observation:

-

Observe if the solid dissolves completely.

-

If not dissolved, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL.

-

Categorize the solubility based on the volume of solvent required:

-

Very Soluble: < 0.1 mL

-

Soluble: 0.1 - 0.5 mL

-

Sparingly Soluble: 0.5 - 1.0 mL

-

Insoluble: > 1.0 mL

-

-

-

Repeat:

-

Repeat the process for a range of solvents with varying polarities.

-

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Properties

Spectroscopic analysis is essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl protons (a doublet and a septet), the aromatic protons (two doublets, characteristic of a 1,4-disubstituted benzene ring), and the methylene protons adjacent to the bromine and carbonyl groups (a singlet).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the carbon bearing the sulfonyl group, the isopropyl carbons, and the brominated methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1690 cm⁻¹ (Aromatic Ketone) |

| S=O (Sulfone) | ~1320 cm⁻¹ and ~1150 cm⁻¹ (Asymmetric and Symmetric stretching) |

| C-Br (Bromoalkane) | ~600-700 cm⁻¹ |

| C-H (Aromatic) | ~3000-3100 cm⁻¹ |

| C-H (Aliphatic) | ~2850-3000 cm⁻¹ |

For comparison, the NIST Chemistry WebBook provides IR spectral data for related compounds like 2-bromo-1-phenylethanone, which can be a useful reference.[3]

Storage and Handling

Given its reactive α-bromoketone functionality, this compound should be handled with care. It is advisable to store the compound in a cool, dry, and dark place to prevent degradation. Supplier data suggests storage at 2-8°C under an inert atmosphere.[1]

Conclusion

While detailed experimental data for this compound is not extensively documented in public literature, its physical properties can be reliably predicted through an understanding of its chemical structure and comparison with closely related analogs. The experimental protocols provided in this guide offer a robust framework for researchers to determine these properties with high confidence, ensuring the successful application of this versatile chemical intermediate in their research and development endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98744, 2-Bromo-1-(4-fluorophenyl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméon. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

Navigating the Synthesis Labyrinth: A Senior Scientist's Guide to the Safe Handling of 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone

For the dedicated researcher in the fast-paced world of drug discovery, novel chemical intermediates are the essential building blocks of innovation. Among these, α-haloketones such as 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone serve as powerful synthons, prized for their reactivity in constructing complex molecular architectures. However, the very reactivity that makes this compound a valuable tool also necessitates a profound respect for its potential hazards.

This guide moves beyond a simple recitation of safety data sheet (SDS) sections. It is crafted to provide researchers, scientists, and drug development professionals with an in-depth understanding of the why behind the safety protocols. By internalizing these principles, you can not only ensure a safe laboratory environment but also enhance the precision and success of your experimental outcomes. This document synthesizes technical data with field-proven insights to offer a self-validating system for risk management.

Section 1: Compound Identification and Physicochemical Profile

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical identity. This knowledge informs storage, handling, and emergency response procedures.

| Property | Value | Source |

| Chemical Name | This compound | Pharmaffiliates[1] |

| CAS Number | 100126-06-5 | Pharmaffiliates[1] |

| Molecular Formula | C₁₁H₁₃BrO₃S | Pharmaffiliates[1] |

| Molecular Weight | 305.19 g/mol | Pharmaffiliates[1] |

| Appearance | Solid (Typical for this class) | Inferred from analogs[2] |

| Storage | 2-8°C, Refrigerator | Pharmaffiliates[1] |

Note: As specific experimental data for this exact compound is limited, some properties are inferred from closely related analogs and general chemical principles.

Section 2: The Reactivity and Hazard Landscape of an α-Bromoketone

This compound belongs to the α-haloketone class. The electron-withdrawing nature of the carbonyl group and the adjacent sulfonyl moiety, combined with the electronegativity of the bromine atom, makes the α-carbon highly electrophilic. This chemical feature is the cornerstone of its synthetic utility but also the source of its primary hazards.

While a specific, verified Safety Data Sheet (SDS) for this exact isopropylsulfonyl derivative is not publicly available, a close structural analog, 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone , provides a reliable proxy for its hazard profile.[2] This analog is classified as a highly hazardous substance, and it is prudent to assume the title compound carries similar risks.

Anticipated GHS Classification:

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

These classifications necessitate the "Danger" signal word and the following hazard statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

The inherent reactivity of α-bromoketones also suggests potential for genotoxicity. Studies on similar compounds, such as 2-Bromo-3'-chloropropiophenone, have shown mutagenic activity in both Ames and in vitro micronucleus assays, indicating that these molecules can interact with and damage DNA.[3] This underscores the critical importance of avoiding any direct contact.

Caption: Anticipated GHS pictograms and associated primary hazards.

Section 3: A Self-Validating Protocol for Safe Handling and Use

The principle of a self-validating system is that each step is designed to minimize risk, with built-in checks and engineering controls. Adherence to this workflow is non-negotiable.

Step 1: Pre-Experiment Planning and Risk Assessment

-

Review All Documentation: Before entering the lab, thoroughly read the SDS of the closest analog and any available literature on α-bromoketones.[2][4][5]

-

Designate a Work Area: All handling of the solid compound and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Assemble PPE: Do not begin work until all required Personal Protective Equipment is donned. This is your primary barrier to exposure.

-

Eye Protection: Chemical splash goggles are mandatory.

-

Hand Protection: Heavy-duty nitrile or neoprene gloves. Double-gloving is recommended.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[7]

-

-

Prepare for Emergencies: Ensure an eyewash station and safety shower are unobstructed.[4] Have sodium bicarbonate or another suitable neutralizing agent ready for potential spills.

Step 2: Aliquoting and Solution Preparation Workflow This process presents the highest risk of exposure due to the handling of the powdered solid.

-

Tare in the Hood: Place a clean, dry vial on a tared balance inside the fume hood.

-

Gentle Transfer: Carefully transfer the required amount of this compound using a dedicated spatula. Avoid any actions that could generate dust.

-

Secure and Clean: Tightly cap the vial. Decontaminate the spatula and any surfaces within the hood immediately using a solvent like ethanol followed by a soap and water wash.

-

Solubilization: Add the desired solvent to the vial via syringe or pipette, keeping the vial capped as much as possible.

-

Labeling: Immediately label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Caption: Workflow for the safe handling of potent α-bromoketones.

Section 4: Stability, Reactivity, and Incompatibility

Understanding what this compound reacts with is as important as knowing how to handle it. Its electrophilic nature makes it incompatible with a range of common laboratory reagents.

-

Stability: The compound is generally stable under recommended storage conditions (refrigerated, dry).[1] However, like many α-haloketones, it can be sensitive to light and moisture over long periods.

-

Incompatible Materials:

-

Bases: Strong bases (e.g., hydroxides, alkoxides) will readily deprotonate the α-carbon, leading to potential self-condensation or other side reactions.

-

Strong Oxidizing Agents: These can lead to uncontrolled and potentially explosive reactions.

-

Nucleophiles: Amines, thiols, and other nucleophiles will readily displace the bromide, which is often the intended reaction but must be controlled. Avoid unintended contact with these materials.

-

Caption: Key incompatibilities for this compound.

Section 5: Emergency Procedures: Plan for the Unexpected

Skin Contact: This is a corrosive material.[2] Immediate action is critical.

-

Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Seek immediate medical attention. Do not delay.

Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.

-

Remove contact lenses if present and easy to do. Continue rinsing.

-

Seek immediate medical attention.

Inhalation:

-

Move the person to fresh air immediately.

-

If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.

-

Seek immediate medical attention.

Ingestion:

-

Do NOT induce vomiting. The corrosive nature of the compound can cause further damage to the esophagus.[8]

-

Rinse mouth with water.

-

Seek immediate medical attention.

Section 6: Synthesis and Application Context

This compound is typically synthesized via the α-bromination of its parent ketone, 1-(4-(isopropylsulfonyl)phenyl)ethanone. This reaction often employs brominating agents like Br₂ in the presence of an acid catalyst or N-bromosuccinimide (NBS).[8] The acid catalyzes the formation of an enol intermediate, which then acts as the nucleophile, attacking the electrophilic bromine.[9]

In drug discovery, this intermediate is invaluable. The activated α-bromo group is an excellent leaving group, making the compound a key precursor for synthesizing a wide array of heterocyclic compounds (e.g., imidazoles, thiazoles) and other structures that are common motifs in active pharmaceutical ingredients (APIs).[10] Its presence in a synthetic scheme signals a step where a new bond will be formed at the α-carbon, often building a core scaffold of a potential drug candidate.

Conclusion

This compound is a potent and valuable reagent for the medicinal chemist. Its utility is directly linked to its high reactivity. By embracing a safety-first mindset grounded in a deep understanding of its chemical nature, researchers can handle this and similar α-haloketones with the confidence and respect they command. A robust safety protocol is not a barrier to discovery; it is the foundation upon which successful and reproducible science is built.

References

-

Pharmaffiliates. Chemical Name : this compound. Available at: [Link]

-

Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Available at: [Link]

-

Maxed Out Compounds. How to Handle Research Compounds Safely. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. Available at: [Link]

-

Mei, N., Guo, X., Li, J., et al. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Toxicology and Applied Pharmacology, 270(2), 158-164. Available at: [Link]

-

Paradigm Peptides. (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Available at: [Link]

-

Capot Chemical Co., Ltd. (2025). MSDS of 2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone. Available at: [Link]

-

Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

-

Fisher Scientific. (2014). SAFETY DATA SHEET: 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Available at: [Link]

-

Chemsrc. (2025). 2-bromo-1-phenyl-1-ethanone oxime | CAS#:14181-72-7. Available at: [Link]

-

U.S. Environmental Protection Agency. (2021). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0). Available at: [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9) in Modern Drug Discovery. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. fishersci.com [fishersci.com]

- 3. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. peptide24.store [peptide24.store]

- 7. maxedoutcompounds.com [maxedoutcompounds.com]

- 8. fishersci.com [fishersci.com]

- 9. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry, offering insights into its chemical properties, synthesis, and applications, particularly as a building block for novel therapeutic agents.

Introduction: The Strategic Importance of α-Halo Ketones in Medicinal Chemistry

α-Halo ketones, such as this compound, are a class of highly valuable reactive intermediates in organic synthesis. The presence of a halogen atom alpha to a carbonyl group provides a reactive electrophilic site, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is fundamental to the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1][2] Specifically, the phenylethanone scaffold bearing a sulfonyl moiety is a well-established pharmacophore in the design of anti-inflammatory and anticancer agents.[3]

Physicochemical Properties and Supplier Information

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safety and stability.

| Property | Value | Source |

| Chemical Name | This compound | Pharmaffiliates[4] |

| CAS Number | 100126-06-5 | Pharmaffiliates[4] |

| Molecular Formula | C₁₁H₁₃BrO₃S | Pharmaffiliates[4] |

| Molecular Weight | 305.19 g/mol | Pharmaffiliates[4] |

| Appearance | White to light yellow crystalline powder (inferred from analogs) | Chem-Impex[3] |

| Storage Conditions | 2-8°C, Refrigerator, Inert atmosphere | Pharmaffiliates[4], BLDpharm[5] |

Table 1: Physicochemical Properties of this compound

Reputable Suppliers:

-

Pharmaffiliates: A supplier of pharmaceutical reference standards and impurities.[4]

-

BLDpharm: A supplier of research chemicals and pharmaceutical intermediates.[5]

-

Chem-Impex: A supplier of fine chemicals and intermediates for research and development.[3]

-

Alfa Chemistry: A global supplier of chemicals and materials.[6]

Synthesis of this compound: A Representative Protocol

Reaction Scheme:

Figure 1: General synthesis scheme for the α-bromination of a substituted acetophenone.

Step-by-Step Experimental Protocol:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr byproduct), dissolve 1-(4-(isopropylsulfonyl)phenyl)ethanone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

-

Addition of Bromine: While stirring the solution, slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent from the dropping funnel. The addition should be performed at a temperature that allows for controlled reaction, typically room temperature or slightly elevated (e.g., 30-40°C). A catalytic amount of concentrated sulfuric acid can be added to facilitate the reaction, as demonstrated in the synthesis of similar compounds.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the substrate and reaction conditions.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If an organic solvent like chloroform is used, quench the reaction by carefully adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid and bromine) and then with brine. If acetic acid is the solvent, the product may precipitate upon cooling or by the addition of water.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Role in Drug Discovery and Development: A Key Intermediate for COX-2 Inhibitors

The structural motif of a sulfonylphenyl group is a cornerstone in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[9] COX-2 is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.[9] Selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[9]

This compound is a prime candidate as an intermediate in the synthesis of novel COX-2 inhibitors. Its structural analog, 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone, is known to be an important intermediate for pharmaceuticals targeting inflammatory conditions.[3] The bromo-ketone functionality allows for the construction of various heterocyclic ring systems, a common feature in many potent COX-2 inhibitors.

Conceptual Synthetic Pathway to a Pyrazole-Based COX-2 Inhibitor:

Figure 2: Conceptual pathway for the synthesis of a pyrazole-based COX-2 inhibitor.

The reaction of an α-bromo ketone with a hydrazine derivative is a classic method for the synthesis of pyrazoles. This heterocyclic core is present in several marketed COX-2 inhibitors, such as Celecoxib. The isopropylsulfonyl group in the target molecule is expected to impart favorable pharmacokinetic and pharmacodynamic properties to the final drug candidate.

Analytical Characterization (Predicted)

While specific spectral data for this compound is not widely published, the expected analytical data can be predicted based on its structure and data from analogous compounds.[10]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the methylene protons adjacent to the bromine and carbonyl groups, and signals corresponding to the isopropyl group (a septet and a doublet).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the carbons of the isopropyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and characteristic bands for the sulfonyl (S=O) group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

As an α-bromo ketone, this compound should be handled with care in a well-ventilated fume hood. This class of compounds is generally lachrymatory and can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The GHS hazard statements for the analogous 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone include H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), and H341 (Suspected of causing genetic defects).[5]

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its strategic placement of reactive functional groups makes it an ideal starting material for the synthesis of complex molecules, most notably potential COX-2 inhibitors and other therapeutic agents. While detailed published data on this specific compound is limited, its properties and reactivity can be reliably inferred from closely related analogs. Researchers and drug development professionals can leverage this key intermediate to explore novel chemical space and advance the development of new medicines.

References

-

Abdel-Aziz, H. A., Ng, S. W., & Tiekink, E. R. T. (2011). 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2640. [Link]

-

Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2178. [Link]

-

Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. [Link]

-

Rammurthy, B., Swamy, P., Naresh, M., Srujana, K., Durgaiah, C., Krishna Sai, G., & Narender, N. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea.

-

PubChem. (n.d.). 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of α-bromoacetophenone compound.

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). One‐Pot Synthesis of β‐Bromo Sulfones and Vinyl Sulfones via Different Column Chromatography. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 1-bromo-4-phenylbutane.

-

ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (2000). Enantioselective synthesis of α-bromo acid derivatives and bromohydrins [ ] from tartrate derived bromoacetals. [Link]

- Google Patents. (n.d.). Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 50413-24-6|2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone|BLD Pharm [bldpharm.com]

- 6. Alfa Chemistry Product Catalog_Page199_ChemicalBook [chemicalbook.com]

- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Electrophilic Bromination of 1-(4-(isopropylsulfonyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-bromination of acetophenone derivatives is a foundational reaction in organic synthesis, yielding critical intermediates for the pharmaceutical and fine chemical industries.[1] The resulting α-bromo ketones are versatile precursors due to the presence of two electrophilic sites—the carbonyl carbon and the α-carbon—and the bromide's quality as an excellent leaving group.[1] This guide provides a comprehensive technical overview of the electrophilic bromination of a specific acetophenone derivative, 1-(4-(isopropylsulfonyl)phenyl)ethanone. This reaction is of particular interest as the resulting α-bromo ketone can serve as a precursor for a wide range of molecular scaffolds.[1]

We will delve into the mechanistic intricacies of this transformation, provide a field-proven experimental protocol, discuss critical safety considerations, and present expected analytical data for the resulting product, 2-bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone.

Mechanistic Insights: Directing Effects and Reaction Pathway

The electrophilic bromination of 1-(4-(isopropylsulfonyl)phenyl)ethanone can proceed via two distinct pathways: substitution on the aromatic ring or substitution at the α-position of the acetyl group. The regioselectivity is dictated by the electronic nature of the substituents on the aromatic ring and the reaction conditions.

The acetyl group (-COCH₃) and the isopropylsulfonyl group (-SO₂CH(CH₃)₂) are both deactivating, meta-directing groups in electrophilic aromatic substitution.[2] This is due to their electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack.[2] When an electrophilic attack does occur, it is directed to the meta position as the ortho and para positions are more deactivated.[2]

However, the α-hydrogens of the acetyl group are acidic and can be removed to form an enol or enolate, which is a nucleophile.[3][4] In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form.[3][4] This enol is the active nucleophile that attacks the electrophilic bromine source.[3]

Given these competing factors, the reaction conditions, particularly the choice of brominating agent and solvent, play a crucial role in determining the major product. For the selective α-bromination of ketones, N-bromosuccinimide (NBS) in the presence of an acid catalyst is a commonly employed and effective method.[3][5]

The acid-catalyzed α-bromination of 1-(4-(isopropylsulfonyl)phenyl)ethanone proceeds through the following steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, typically acetic acid. This increases the electrophilicity of the carbonyl carbon.

-

Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes an α-hydrogen, leading to the formation of the enol intermediate. This is the rate-determining step of the reaction.[6]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine of NBS.

-

Deprotonation: The protonated carbonyl is then deprotonated to regenerate the carbonyl group and yield the α-bromo ketone product.

Caption: Mechanism of Acid-Catalyzed α-Bromination.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(4-(isopropylsulfonyl)phenyl)ethanone | 226.29 | 5.0 g | 0.0221 |

| N-Bromosuccinimide (NBS) | 177.98 | 4.12 g | 0.0231 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | - | - |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Saturated Sodium Thiosulfate Solution | - | - | - |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (0.0221 mol) of 1-(4-(isopropylsulfonyl)phenyl)ethanone in 50 mL of glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add 4.12 g (0.0231 mol, 1.05 equivalents) of N-bromosuccinimide (NBS) portion-wise over 10-15 minutes. The addition of NBS can be slightly exothermic.

-

Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by saturated sodium thiosulfate solution (1 x 50 mL) to remove any unreacted bromine, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield this compound as a solid.

Characterization and Data Analysis

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The characteristic singlet for the α-protons of the starting material (around δ 2.6 ppm) will be replaced by a new singlet for the brominated methylene protons (around δ 4.4 ppm). Aromatic protons will appear in the δ 7.5-8.0 ppm region. The isopropyl group protons will appear as a septet and a doublet. |

| ¹³C NMR | A new signal for the brominated α-carbon will appear around δ 30-35 ppm. The carbonyl carbon signal will be around δ 190 ppm. |

| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) will be observed around 1690 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peaks corresponding to the product, with the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in approximately 1:1 ratio). |

| Melting Point | A sharp melting point will indicate the purity of the synthesized compound. |

Safety Precautions

It is imperative to conduct this experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid and a source of bromine.[5][7] It is harmful if swallowed and causes severe skin burns and eye damage.[8][9] Avoid inhalation of dust.[7][8] It is also an oxidizing agent and should be kept away from combustible materials.[7][10]

-

Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin burns and eye damage. Its vapors are irritating to the respiratory system.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7] Spills should be cleaned up promptly using appropriate procedures.[11]

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis of this compound via electrophilic bromination. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocol and safety guidelines, researchers can confidently prepare this valuable synthetic intermediate. The provided analytical data serves as a benchmark for product characterization, ensuring the integrity and purity of the final compound for its application in further synthetic endeavors within the realms of pharmaceutical and materials science research.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

- Gao, et al. (2024).

-

Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

- Tang, W., et al. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 90, 62-73.

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

- De Waele, et al. (2019).

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

- Abdel-Aziz, H. A., Ng, S. W., & Tiekink, E. R. T. (2011). 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2676.

- Hubei Haili Environmental Protection Technology Co ltd. (2019). Synthesis method of aryl ring bromination of acetophenone derivatives.

- Tully, D. (n.d.). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry: A Tenth Edition. OpenStax.

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

- Lin, S.-T., & Yang, C.-F. (2018).

- Central Drug House. (n.d.).

- Gao, et al. (2024).

- Lin, S.-T., & Yang, C.-F. (2018).

-

Quora. (2017). Why is acetic acid used in the bromination of cholesterol? Retrieved from [Link]

- Rammurthy, B., et al. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone®. New Journal of Chemistry, 41(10), 3764-3768.

- TopSCHOLAR. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [Link]

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).

- Google Patents. (n.d.). US6037509A - Process for producing 1-bromo-4-phenylbutane.

- ResearchGate. (n.d.).

-

Chemistry LibreTexts. (2020). 17.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Michael Evans. (2023). Alpha Halogenation of Ketones and Aldehydes [Video]. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. carlroth.com [carlroth.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.ca [fishersci.ca]

- 11. datasheets.scbt.com [datasheets.scbt.com]

The Architectural Versatility of α-Bromo Sulfonyl Ketones: A Deep Dive into Fundamental Reactivity and Synthetic Application

Abstract

The confluence of three distinct functional groups—a carbonyl, a sulfonyl, and an α-halogen—within a single molecular framework endows α-bromo sulfonyl ketones with a rich and multifaceted reactivity profile. This technical guide provides an in-depth exploration of the fundamental chemical principles governing the behavior of these powerful synthetic intermediates. We will dissect the intricate interplay of electronic and steric effects that dictate their reactivity at multiple sites, offering a comprehensive overview for researchers, scientists, and drug development professionals. This document moves beyond a mere recitation of reactions to provide a causal understanding of experimental choices, empowering the reader to rationally design and execute synthetic strategies leveraging this versatile class of compounds.

Introduction: The Strategic Importance of α-Bromo Sulfonyl Ketones

α-Bromo sulfonyl ketones are not merely chemical curiosities; they are potent and versatile building blocks in modern organic synthesis and medicinal chemistry. The strategic placement of a bromine atom alpha to a ketone is a well-established motif for introducing molecular complexity. The addition of a strongly electron-withdrawing sulfonyl group at the same position dramatically modulates the electronic landscape of the molecule, creating a unique reactivity profile that distinguishes it from simpler α-halo ketones.

The sulfonyl group, with its tetrahedral geometry and ability to act as a potent electron sink and hydrogen bond acceptor, is a privileged scaffold in drug design.[1][2] Its incorporation into small molecules can significantly influence their pharmacokinetic and pharmacodynamic properties.[1][3] Consequently, understanding the fundamental reactivity of α-bromo sulfonyl ketones is paramount for their effective utilization in the synthesis of novel therapeutic agents and other advanced materials.[2][3] γ-Keto sulfones, which can be synthesized from α,β-unsaturated ketones, are recognized as valuable intermediates in pharmaceutical chemistry.[4]

This guide will illuminate the core reactivity principles of α-bromo sulfonyl ketones, providing a foundational understanding for their application in areas ranging from fundamental organic synthesis to the development of complex, biologically active molecules.[4]

Synthesis of α-Bromo Sulfonyl Ketones: Establishing the Core Scaffold

The reliable and efficient synthesis of α-bromo sulfonyl ketones is the gateway to harnessing their synthetic potential. The most common and direct approach involves the α-bromination of a parent β-keto sulfone.

Acid-Catalyzed α-Bromination of β-Keto Sulfones

The acid-catalyzed α-bromination of ketones is a classic transformation that proceeds through an enol intermediate.[5] The presence of the adjacent sulfonyl group in β-keto sulfones significantly influences the kinetics and regioselectivity of this reaction.

The mechanism, initiated by protonation of the carbonyl oxygen, facilitates the formation of the enol tautomer.[5][6][7] This enol, the active nucleophile, then attacks molecular bromine to yield the α-brominated product.[5] The rate-determining step is typically the formation of the enol.[8]

Experimental Protocol: General Procedure for Acid-Catalyzed α-Bromination

-

Dissolution: Dissolve the starting β-keto sulfone in a suitable solvent, such as acetic acid.[8]

-

Acidification: Add a catalytic amount of a strong acid, like HBr.[5]

-

Bromination: Add a solution of bromine (Br₂) in the same solvent dropwise at a controlled temperature.

-

Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench the excess bromine with a reducing agent (e.g., sodium thiosulfate solution).

-

Work-up: Perform an aqueous work-up to remove the acid catalyst and inorganic salts.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid is crucial for accelerating the keto-enol tautomerism, which is often the rate-limiting step.[5] Without the acid, the reaction is significantly slower.

-

Solvent Choice: Acetic acid is a common solvent as it is polar enough to dissolve the starting materials and is stable to the reaction conditions.[8]

-

Control of Bromine Addition: Dropwise addition of bromine is necessary to control the exothermicity of the reaction and to minimize the formation of dibrominated and other side products.

Recent advancements have focused on developing greener and more efficient bromination protocols, including methods that proceed without a catalyst or promoter.[9] Some methods utilize a phase-vanishing protocol to trap the HBr byproduct in an aqueous phase, preventing product decomposition.[9]

Spectroscopic Properties of α-Bromo Sulfonyl Ketones

The structural features of α-bromo sulfonyl ketones give rise to characteristic spectroscopic signatures.

| Spectroscopic Technique | Key Feature | Typical Range/Value | Notes |

| Infrared (IR) Spectroscopy | C=O Stretch | 1720-1740 cm⁻¹ | The electron-withdrawing bromine and sulfonyl groups shift the carbonyl stretch to a higher wavenumber compared to a simple aliphatic ketone (ca. 1715 cm⁻¹).[10] |

| SO₂ Stretch | 1300-1350 cm⁻¹ (asymmetric) 1120-1160 cm⁻¹ (symmetric) | Strong and characteristic absorptions for the sulfonyl group. | |

| ¹H NMR Spectroscopy | α-Proton (CH-Br) | δ 4.5-5.5 ppm | The deshielding effect of the adjacent carbonyl, sulfonyl, and bromine atoms shifts this proton significantly downfield. |

| ¹³C NMR Spectroscopy | Carbonyl Carbon | δ 185-195 ppm | Deshielded due to the adjacent electron-withdrawing groups. |

| α-Carbon (C-Br) | δ 50-70 ppm | Shifted downfield by the attached bromine atom. | |

| Mass Spectrometry | Molecular Ion Peak | M⁺ and M⁺+2 | The presence of bromine results in a characteristic isotopic pattern for the molecular ion peak, with the M⁺+2 peak having nearly the same intensity as the M⁺ peak.[10] |

Fundamental Reactivity: A Triad of Reactive Sites

The unique arrangement of functional groups in α-bromo sulfonyl ketones creates three primary sites of reactivity: the electrophilic carbonyl carbon, the electrophilic α-carbon, and the acidic α'-protons (if present). The potent electron-withdrawing nature of the sulfonyl group profoundly influences the reactivity at each of these sites.

Alkylating Agent Activity

α-Bromo sulfonyl ketones can act as alkylating agents, with the α-carbon being susceptible to nucleophilic attack.[11][12][13][14] This reactivity is analogous to other α-halo ketones. However, the synthetic utility of this direct S(_N)2 reaction can be limited due to competing reactions, such as the Favorskii rearrangement, especially in the presence of base.[15]

Rearrangement Reactions: The Favorskii Rearrangement

The Favorskii rearrangement is a hallmark reaction of α-halo ketones possessing an enolizable proton on the α'-carbon.[15][16][17][18] In the presence of a base, these compounds rearrange to form carboxylic acid derivatives, often with a contraction of the carbon skeleton in cyclic systems.[15][16]

The reaction is thought to proceed through a cyclopropanone intermediate, which is subsequently opened by the nucleophilic base.[15]

The presence of the sulfonyl group can influence the regioselectivity of enolate formation and the stability of the cyclopropanone intermediate, thereby affecting the outcome of the rearrangement.

The Ramberg-Bäcklund Reaction Pathway

While the Ramberg-Bäcklund reaction is classically defined for α-halo sulfones, the structural similarity of α-bromo sulfonyl ketones suggests that under certain conditions, pathways reminiscent of this reaction could be accessible.[19][20][21][22] The reaction involves the base-induced formation of an episulfone intermediate from an α-halo sulfone, which then extrudes sulfur dioxide to form an alkene.[21] For an α-bromo sulfonyl ketone, this would require a reduction of the ketone to an alcohol, followed by conversion to a suitable leaving group to enable the initial cyclization to a thiirane dioxide intermediate.

Applications in Drug Development and Medicinal Chemistry

The unique reactivity of α-bromo sulfonyl ketones makes them valuable precursors for a wide range of molecular scaffolds of interest in drug discovery.

-

Synthesis of Heterocycles: The electrophilic centers in α-bromo sulfonyl ketones can be exploited in condensation reactions with binucleophiles to construct various heterocyclic systems.

-

Access to α,β-Unsaturated Ketones: Dehydrobromination of α-bromo ketones is a common method for preparing α,β-unsaturated ketones, which are themselves important building blocks and Michael acceptors.[8][23]

-

Precursors to Complex Molecules: The ability to undergo skeletal rearrangements like the Favorskii reaction allows for the synthesis of highly functionalized and sterically congested molecules from simpler precursors.[15][18] For example, the synthesis of cubane, a highly strained polycyclic hydrocarbon, famously employed a Favorskii rearrangement as a key step.[18]

The sulfonyl moiety is a key functional group in a variety of approved drugs, where it often serves to improve metabolic stability, solubility, and target engagement.[1][3] Aryl ketones also form the structural core of many pharmaceuticals, including SGLT2 inhibitors used in the treatment of type 2 diabetes.[24] The combination of these functionalities in α-bromo sulfonyl ketones provides a powerful platform for the synthesis of novel drug candidates.

Conclusion

α-Bromo sulfonyl ketones represent a class of synthetic intermediates with a rich and tunable reactivity profile. The interplay between the carbonyl, sulfonyl, and α-bromo functionalities creates a system with multiple handles for synthetic manipulation. A thorough understanding of the fundamental principles governing their reactivity, from acid-catalyzed enolization to base-induced rearrangements, is essential for their effective application. As the demand for increasingly complex and functionally dense molecules in drug discovery and materials science continues to grow, the strategic use of versatile building blocks like α-bromo sulfonyl ketones will undoubtedly play an increasingly important role.

References

-

Portilla, J. et al. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(10), 2646. [Link]

-

Ashenhurst, J. (2023). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2023). Reactions and Mechanisms. Master Organic Chemistry. [Link]

-

LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Wang, L. et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3646-3669. [Link]

-